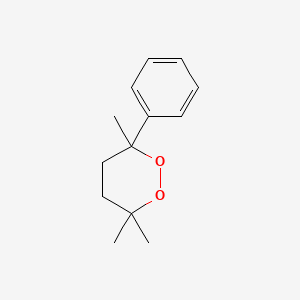
3,3,6-Trimethyl-6-phenyl-1,2-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6-Trimethyl-6-phenyl-1,2-dioxane is an organic compound with the molecular formula C13H18O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 3,3,6-Trimethyl-6-phenyl-1,2-dioxane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetalization processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to accelerate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
科学的研究の応用
3,3,6-Trimethyl-6-phenyl-1,2-dioxane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3,3,6-Trimethyl-6-phenyl-1,2-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to alterations in cellular functions. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
類似化合物との比較
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: Shares structural similarities but differs in the position of the oxygen atoms.
1,3-Dioxane, 2,4,6-trimethyl-: Another dioxane derivative with different substitution patterns.
Uniqueness: 3,3,6-Trimethyl-6-phenyl-1,2-dioxane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other dioxane derivatives.
特性
CAS番号 |
79889-23-9 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
3,3,6-trimethyl-6-phenyldioxane |
InChI |
InChI=1S/C13H18O2/c1-12(2)9-10-13(3,15-14-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChIキー |
PVXYFJLDRSVIBZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(OO1)(C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


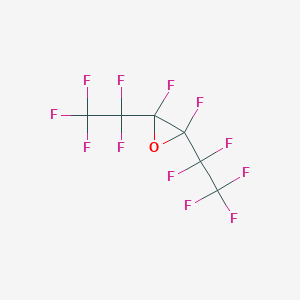
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)


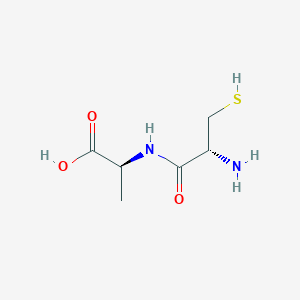
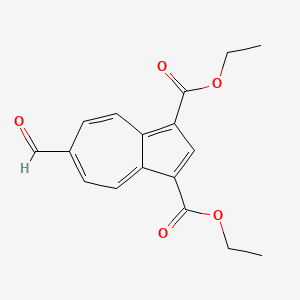
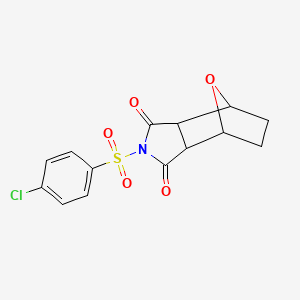
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)

![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
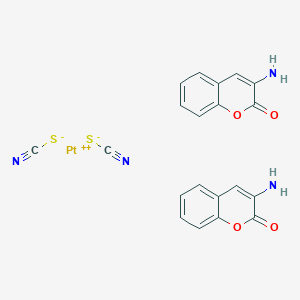
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
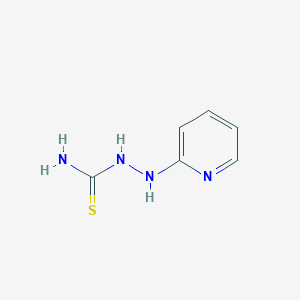
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
